molecular formula C5H5IO B1610213 2-IODOCYCLOPENT-2-ENONE CAS No. 33948-35-5

2-IODOCYCLOPENT-2-ENONE

Cat. No.: B1610213
CAS No.: 33948-35-5
M. Wt: 208 g/mol
InChI Key: IMUSDFZITNOTLJ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Cyclopentenones in Contemporary Synthetic Chemistry

Halogenated cyclopentenones, as a class of compounds, hold a position of considerable importance in modern organic synthesis. The presence of a halogen atom on the cyclopentenone core dramatically influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the halogen enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack through Michael additions. Furthermore, the carbon-halogen bond provides a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, a cornerstone of contemporary synthetic methodology.

The identity of the halogen atom (F, Cl, Br, I) is not trivial and allows for the fine-tuning of the substrate's reactivity. While bromo- and chloro-derivatives are common, iodo-substituted cyclopentenones, such as 2-iodocyclopent-2-enone, are particularly noteworthy. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which generally translates to higher reactivity in processes like oxidative addition to transition metal centers, a key step in many cross-coupling cycles. This enhanced reactivity often allows for milder reaction conditions and can be crucial for the synthesis of sensitive or complex target molecules. Consequently, this compound is a highly valued intermediate for forging new carbon-carbon and carbon-heteroatom bonds.

The cyclopentenone framework itself is a prevalent motif in numerous natural products exhibiting a wide range of biological activities, including antitumor and anti-inflammatory properties. biosynth.comnih.gov Therefore, the ability to functionalize and elaborate this core structure through the use of halogenated intermediates is of paramount importance in medicinal chemistry and drug discovery.

Research Trajectory and Evolution of Synthetic Strategies Involving this compound

The research trajectory of this compound has evolved from its initial preparation to its sophisticated application in complex molecular synthesis. Early methods for the synthesis of 2-halocyclopentenones often involved the direct halogenation of cyclopentenone. For instance, the synthesis of this compound can be achieved by treating 2-cyclopentenone with iodine in the presence of a base like pyridine (B92270). ub.eduuni-regensburg.de

The true value of this compound was unlocked with the advent of modern cross-coupling reactions. As a vinyl iodide, it is an excellent substrate for a variety of palladium-, copper-, and other transition-metal-catalyzed transformations. These reactions allow for the introduction of a wide range of substituents at the 2-position of the cyclopentenone ring with high levels of control and efficiency.

A significant area of application for this compound has been in the total synthesis of natural products. Its ability to act as a versatile building block has been demonstrated in the synthesis of complex molecules where the cyclopentenone unit is a key structural feature. For example, it has been utilized in synthetic approaches towards various bioactive compounds. researchgate.net

The evolution of strategies involving this compound is also marked by the development of more refined and stereoselective transformations. Research has focused on controlling the stereochemistry of reactions involving this building block, which is critical when synthesizing chiral molecules. For example, diastereoselective cross-coupling reactions of chiral alkylcopper reagents with 3-halogeno-unsaturated carbonyl derivatives, including this compound, have been developed to create specific stereoisomers. d-nb.info

Below is a table summarizing selected synthetic applications of this compound, highlighting its versatility in cross-coupling reactions.

Coupling PartnerCatalyst/ReagentsProduct TypeYield (%)Reference
Secondary Alkylcopper ReagenttBuLi, CuBr·P(OEt)3γ-Methylated Michael Acceptor35 d-nb.info
3-Iodocyclohexenonesyn-Alkylcopper reagentSubstituted Cyclohexenone49-66 d-nb.info
(Z)-Ethyl 3-iodoacrylatesyn-Alkylcopper reagent(Z)-Ethyl enoate65-81 d-nb.info

Furthermore, the reactivity of this compound has been compared to its bromo- and chloro-analogs, confirming its higher reactivity in certain coupling protocols. This has solidified its role as a go-to reagent when milder conditions or faster reaction times are required. The ongoing development of new catalytic systems continues to expand the synthetic utility of this compound, ensuring its continued importance in the field of advanced organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodocyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSDFZITNOTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446438
Record name 2-Iodo-cyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33948-35-5
Record name 2-Iodo-cyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodocyclopent 2 Enone and Its Analogs

Direct Synthetic Routes to 2-IODOCYCLOPENT-2-ENONE

Direct approaches to this compound involve the introduction of an iodine atom onto the cyclopentenone scaffold in a single key step. These methods are often valued for their efficiency and atom economy.

Halogenation of Cyclopentenone Systems (e.g., Iodine and Pyridine (B92270) mediated synthesis)

The direct iodination of cyclopentenone can be achieved through electrophilic halogenation. One notable method involves the reaction of 2-cyclopentenone with iodine azide, which directly yields 2-iodo-2-cyclopentenone. researchgate.net Another strategy employs molecular iodine in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP). mdpi.com In this type of reaction, the base can play a crucial role in facilitating the process. For instance, in the iodination of lactones, pyridine is used in conjunction with iodine. mdpi.com Similarly, the reaction of cinnamaldehyde with molecular iodine in the presence of DMAP as a catalyst leads to the formation of an iodinated aldehyde, demonstrating the utility of pyridine derivatives in such transformations. mdpi.com Halogen-bonded complexes involving pyridine derivatives, such as those formed with N-iodosaccharin, have also been developed as effective iodinating agents. rsc.org

Table 1: Examples of Direct Iodination of Enone and Related Systems

Starting MaterialReagentsProductReference
2-CyclopentenoneIodine azide (IN3)2-Iodo-2-cyclopentenone researchgate.net
LactoneI2, Pyridine, DMFIodinated Lactone mdpi.com
CinnamaldehydeI2, DMAP2-Iodo-3-phenylprop-2-enal mdpi.com

Functional Group Interconversion Strategies for Vinyl Iodides

Vinyl iodides can be synthesized by converting other functional groups already present on the alkene. These interconversions are valuable when direct iodination is not feasible or provides poor selectivity.

From Vinyl Boronic Acids : The conversion of vinyl boronic acids to vinyl iodides is a well-established method. The stereochemical outcome of the reaction can often be controlled by the order of addition of iodine and a base. wikiwand.com For sterically hindered boronic esters where molecular iodine (I₂) is not sufficiently electrophilic, more polarized sources like iodine monochloride (ICl) can be used effectively. wikiwand.com

Iododesilylation : This strategy involves the substitution of a silyl group, such as trimethylsilyl (TMS), with iodine. It offers the advantage of using stable, non-toxic vinylsilane intermediates. The reaction is typically performed with an electrophilic iodine source like N-iodosuccinimide (NIS). The choice of solvent can be critical; for example, using hexafluoroisopropanol (HFIP) can accelerate the reaction rate and maintain the olefin geometry. wikipedia.org

From Hydrazones : The Barton-McCombie deoxygenation, specifically Barton's hydrazone iodination method, transforms a ketone into a vinyl iodide. The ketone is first converted to a hydrazone, which is then treated with iodine and a base like 1,8-diazabicycloundec-7-ene (DBU) to yield the vinyl iodide. wikipedia.org

Synthesis of this compound Derivatives and Precursors

The synthesis of derivatives of this compound or the preparation of its precursors often requires methods that can tolerate other functional groups and control the position of iodination.

Regioselective Iodination of Substituted Cyclopentenones (e.g., 4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one derivatives)

Achieving regioselectivity is crucial when working with substituted cyclopentenones. The directing influence of existing functional groups can be harnessed to install the iodine atom at the desired C2 position. While specific examples for the iodination of 4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one were not detailed in the provided search results, general principles of electrophilic addition to enones suggest that the electronic nature of the substituent at the 4-position would influence the reactivity of the double bond towards electrophilic iodine sources.

Approaches from Brominated Cyclopentenones and Related Intermediates

A common and effective strategy for synthesizing vinyl iodides is through halogen exchange (Finkelstein reaction), where a less reactive vinyl bromide is converted into a more reactive vinyl iodide. wikipedia.orgvanderbilt.edu This transformation is valuable because vinyl iodides are often better substrates in cross-coupling reactions. wikipedia.org Copper(I) catalysts have been shown to be particularly effective for this conversion. The reaction of vinyl bromides with potassium iodide (KI) in the presence of a copper(I) catalyst proceeds under mild conditions to give the corresponding vinyl iodides with retention of stereochemistry and in good yields. organic-chemistry.org This method is compatible with a variety of functional groups. organic-chemistry.org

Table 2: Halogen Exchange for Vinyl Iodide Synthesis

SubstrateReagentsCatalystProductKey FeaturesReference
Vinyl BromidePotassium Iodide (KI)Copper(I) saltVinyl IodideMild conditions, stereospecific organic-chemistry.org

General Catalytic Approaches for Enone Synthesis Relevant to Iodinated Systems

Catalytic methods provide powerful and efficient routes to enone structures, some of which are amenable to the synthesis of iodinated systems.

Iodine-Catalyzed Dehydrogenation : Molecular iodine can act as a catalyst for the α,β-dehydrogenation of saturated ketones to produce α,β-unsaturated enones. rsc.org A system using I₂/KI in DMSO has been developed for this transformation, where DMSO acts as both the solvent and a mild oxidant. rsc.orgresearchgate.net This approach is considered environmentally friendly as it avoids the use of transition metals. rsc.orgresearchgate.net

Iodine-Catalyzed Cyclization : Iodine can also catalyze cyclization reactions to form cyclopentenone rings. For example, an iodine-catalyzed iso-Nazarov cyclization of conjugated dienals provides an efficient synthesis of 2-cyclopentenones. chemistryviews.org In this reaction, iodine is thought to activate the carbonyl group, facilitating the cyclization. chemistryviews.org

Palladium-Catalyzed Carbonylative Cyclization : Palladium catalysts are used in the carbonylative cyclization of dienyl triflates, iodides, and bromides to construct 2-cyclopentenones. organic-chemistry.org This methodology could potentially be adapted to incorporate an iodine atom either before or after the cyclization event.

Vanadium-Catalyzed Halogenation : A vanadium-catalyzed coupling of allenylic alcohols with electrophilic halide sources can produce α-halo-α',β'-unsaturated ketones. While demonstrated for other halogens, this method could potentially be extended to iodine, providing a route to α-iodinated enones. organic-chemistry.org

Oxidative Methods for α,β-Unsaturated Ketone Formation

Oxidative methods provide a direct route to α,β-unsaturated ketones, including halogenated derivatives like this compound. These reactions often involve the introduction of unsaturation and a halogen atom in a concerted or sequential manner. While direct oxidative iodination of cyclopentenone is not extensively documented, the use of iodine-based reagents in oxidative cyclizations and aromatizations of related cyclic systems highlights the potential of this approach.

Hypervalent iodine(III) reagents, such as diacetoxyiodobenzene, have been employed in domino oxidative cyclization reactions to synthesize fused cyclopentanoid systems. For instance, the reaction of certain precursors with diacetoxyiodobenzene can induce dehydrogenation, leading to a trienone intermediate that subsequently undergoes cycloisomerization. This methodology demonstrates the capability of hypervalent iodine to facilitate complex transformations leading to cyclopentenone-like structures.

Molecular iodine, in conjunction with an oxidant, is also a powerful tool for the aromatization of α,β-unsaturated cyclic compounds. For example, cyclohexenone derivatives can be aromatized to anisole derivatives using molecular iodine in refluxing methanol. While this leads to an aromatic system rather than a cyclopentenone, it underscores the utility of iodine in promoting oxidation and subsequent structural rearrangement.

The following table summarizes representative oxidative reactions involving iodine in the synthesis of cyclic compounds.

Reactant TypeReagent SystemProduct TypeYield (%)
Diene-aldehyde precursor analogDiacetoxyiodobenzene, Sodium CarbonateCyclopenta[b]furan86
Cyclohexenone derivativesMolecular Iodine, MethanolAnisole derivativesNot specified
2-Aryl-1,2,3,4-tetrahydro-4-quinolonesMolecular Iodine, Methanol4-Methoxy-2-phenylquinolinesNot specified

This table presents data from analogous reactions to illustrate the principles of oxidative methods involving iodine.

Transition Metal-Catalyzed Cyclizations and Rearrangements

Transition metal catalysis offers a versatile and efficient platform for the synthesis of cyclopentenones and their halogenated analogs. These methods often involve the formation of new carbon-carbon bonds through cyclization or the rearrangement of existing molecular frameworks.

Cyclization Reactions:

A notable example is the ligand-free palladium(0)-catalyzed cyclization of (Z)-5-iodo-4-pentenenitriles. In this reaction, an imido-Pd(II) intermediate is generated through the insertion of the nitrile into a C-Pd(II) bond, which upon protonation and hydrolysis of the resulting imine, yields cyclopentenone derivatives. This method provides a pathway to functionalized cyclopentenones from acyclic precursors containing an iodine atom.

SubstrateCatalystReductantBaseSolventProduct
(Z)-5-iodo-4-pentenenitrilesPd(OAc)₂HCO₂HDIPEADCECyclopentenone derivatives

This table illustrates a palladium-catalyzed cyclization approach to cyclopentenone analogs.

Rearrangement Reactions:

Transition metals, particularly gold(I) and palladium(II), are known to catalyze the rearrangement of certain substrates to yield cyclopentenones. The Rautenstrauch rearrangement, for instance, involves the isomerization of 1-ethynyl-2-propenyl acetates to cyclopentenones, a reaction that can be catalyzed by palladium(II) complexes. More recently, gold(I) catalysts have been shown to be effective for similar rearrangements, expanding the scope of this transformation.

Furthermore, transition metal-catalyzed rearrangements of 3-iminocyclopropenes have been developed for the synthesis of N-fused heterocycles. While not directly yielding this compound, these reactions showcase the ability of transition metals to facilitate complex skeletal rearrangements of strained ring systems to form five-membered rings.

The table below provides an example of a gold(I)-catalyzed rearrangement leading to a cyclopentenone.

SubstrateCatalystSolventProductYield (%)
1-Ethynyl-2-propenyl pivaloatePh₃PAuOTfAcetonitrileSubstituted Cyclopentenone-

This table is based on the principles of the Rautenstrauch rearrangement and its gold-catalyzed variation.

Reactivity and Mechanistic Pathways of 2 Iodocyclopent 2 Enone

Nucleophilic and Electrophilic Reactivity of the Enone Moiety

The enone functionality in 2-iodocyclopent-2-enone presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. This dual reactivity allows for a variety of synthetic manipulations, leading to the introduction of new substituents and the formation of complex molecular architectures.

Conjugate Addition Reactions (e.g., Michael additions)

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, nucleophiles preferentially attack the electrophilic β-carbon, leading to a 1,4-addition product. This reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the corresponding 3-substituted cyclopentanone (B42830).

A variety of nucleophiles can participate in conjugate addition reactions with this compound. Softer nucleophiles, such as organocuprates (Gilman reagents), are particularly effective for this transformation, favoring 1,4-addition over direct 1,2-addition to the carbonyl group. ucalgary.cachem-station.commasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the β-carbon, followed by the formation of the enolate and subsequent protonation.

Table 1: Examples of Conjugate Addition Reactions with 2-Cyclopentenone Derivatives

Nucleophile (R-group Source)ReagentProductGeneral Observations
AlkylR₂CuLi3-Alkyl-cyclopentanoneGenerally high yielding and selective for 1,4-addition.
ArylAr₂CuLi3-Aryl-cyclopentanoneEffective for the introduction of various aryl groups.
ThiolatesRSH, base3-(Alkyl/Aryl)thio-cyclopentanoneThiolates are soft nucleophiles and readily undergo conjugate addition.
AminesR₂NH3-(Dialkylamino)-cyclopentanoneThe reaction is often reversible and subject to thermodynamic control.

Note: This table represents the general reactivity of cyclopentenones in conjugate addition reactions. Specific yields and conditions for this compound may vary.

Enolate Chemistry and Alpha-Functionalization

The α-protons of the cyclopentanone ring in the products of conjugate addition, or the α-protons of this compound itself under certain conditions, can be abstracted by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles in a process known as α-functionalization, leading to the introduction of substituents at the carbon atom adjacent to the carbonyl group.

The formation of the enolate is a critical step and can be controlled to achieve regioselectivity in unsymmetrical ketones. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (the less substituted enolate), while weaker bases at higher temperatures can lead to the thermodynamic enolate (the more substituted enolate).

Once formed, the enolate of a this compound derivative can react with a range of electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. This two-step sequence of conjugate addition followed by α-alkylation allows for the introduction of two different substituents at the β- and α-positions of the cyclopentanone ring. organicchemistrytutor.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The vinyl iodide functionality of this compound is a key handle for participating in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 2-position of the cyclopentenone ring.

Palladium-Catalyzed Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane reagent. wikipedia.orglibretexts.orgjk-sci.comyoutube.com As a vinyl iodide, this compound is an excellent substrate for this reaction. The general catalytic cycle for the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired 2-substituted cyclopentenone product.

A wide variety of organostannanes can be used in the Stille coupling, allowing for the introduction of alkyl, alkenyl, aryl, and alkynyl groups at the 2-position of the cyclopentenone ring.

Table 2: Representative Stille Coupling Partners for Vinyl Iodides

Organostannane (R-SnBu₃)R-GroupResulting Product
VinyltributyltinVinyl2-Vinylcyclopent-2-enone
PhenyltributyltinPhenyl2-Phenylcyclopent-2-enone
EthynyltributyltinEthynyl2-Ethynylcyclopent-2-enone
AllyltributyltinAllyl2-Allylcyclopent-2-enone

Note: This table illustrates the versatility of the Stille reaction with vinyl iodides. Specific reaction conditions would need to be optimized for this compound.

Palladium-Catalyzed Carbosilylation Reactions

While specific examples involving this compound are not extensively documented in readily available literature, the principles of palladium-catalyzed carbosilylation of vinyl halides can be applied. This reaction involves the addition of a silicon-containing reagent and a carbon-based nucleophile across the double bond of the vinyl iodide. The mechanism would likely involve the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by carbometalation and subsequent reductive elimination to afford the carbosilylated product.

Influence of Iodine on Oxidative Addition Kinetics and Regioselectivity

The nature of the halogen atom in a vinyl halide has a significant impact on the rate of the oxidative addition step in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds, making vinyl iodides, such as this compound, more reactive towards oxidative addition. csbsju.edu This increased reactivity often allows for milder reaction conditions (e.g., lower temperatures and catalyst loadings) compared to the corresponding vinyl bromides or chlorides.

The general order of reactivity for oxidative addition is:

C-I > C-Br > C-Cl

This trend is a key consideration in designing synthetic strategies, as it allows for selective reactions at a vinyl iodide in the presence of other less reactive halide functionalities. The oxidative addition step is often the rate-determining step in the catalytic cycle, and thus the high reactivity of the C-I bond in this compound is a significant advantage in its application in cross-coupling chemistry. chemrxiv.org The regioselectivity of the oxidative addition is typically high, with the palladium catalyst inserting exclusively into the carbon-iodine bond of the vinyl iodide.

Cycloaddition Chemistry

The electron-deficient nature of the double bond in this compound, a consequence of the electron-withdrawing carbonyl group, renders it a competent dienophile in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. These reactions provide a powerful method for the construction of six-membered rings and complex bicyclic systems.

In the context of the Diels-Alder reaction, this compound serves as the dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. The presence of the iodine atom and the carbonyl group on the cyclopentenone ring influences the reactivity and stereoselectivity of the cycloaddition. While specific studies on this compound are not abundant, the behavior of analogous 2-halocycloalk-2-enones provides significant insight into its reactivity. For instance, the reactions of 2-bromocyclopentenone have been shown to proceed with various dienes, often requiring Lewis acid catalysis to enhance the rate and selectivity of the reaction.

Lewis acids, such as methylaluminum dichloride (MeAlCl₂), can coordinate to the carbonyl oxygen of the enone, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the electronic demand of the dienophile and accelerates the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

The general scheme for the Diels-Alder reaction of a 2-halocyclopent-2-enone is as follows:

Diene Dienophile Catalyst Product
Substituted 1,3-butadiene This compound Lewis Acid (e.g., MeAlCl₂) Halogenated bicyclic ketone

A key feature of the Diels-Alder reaction is its high degree of stereocontrol, leading to the formation of specific stereoisomers. When a cyclic dienophile like this compound reacts with a diene, the formation of a bicyclic system occurs. The stereochemical outcome of this process is governed by the "endo rule," which predicts that the dienophile's substituent with activating character (in this case, the carbonyl and iodo groups) will preferentially orient itself towards the π-system of the diene in the transition state. This leads to the formation of the endo adduct as the major product under kinetic control.

However, the ratio of endo to exo products can be influenced by reaction conditions such as temperature and the choice of Lewis acid catalyst. In some cases, particularly with sterically demanding dienes, the exo adduct may be formed in significant amounts. For example, in reactions of 2-bromocyclohex-2-enone with dienes bearing a substituent at the 1-position, a mixture of endo and exo adducts has been observed. organic-chemistry.org The separation of these diastereomers is often achievable through chromatographic techniques.

The stereoselectivity of these reactions is a critical aspect in the synthesis of complex polycyclic molecules, as it allows for the precise construction of multiple stereocenters in a single step. The resulting halogenated bicyclic ketones are versatile intermediates that can be further functionalized.

Heterocycle Formation and Annulation Reactions

The electrophilic nature of the β-carbon in this compound, coupled with the leaving group ability of the iodide, facilitates its participation in reactions leading to the formation of heterocyclic systems. A notable example is the synthesis of aziridines.

The reaction of this compound with primary amines can lead to the formation of bicyclic aziridines. This transformation is believed to proceed via a Michael addition of the amine to the enone, followed by an intramolecular nucleophilic substitution to displace the iodide and form the three-membered aziridine (B145994) ring. The use of a base is typically required to facilitate the deprotonation of the amine and the subsequent cyclization.

Phase-transfer catalysis (PTC) can be employed to facilitate this reaction, particularly when dealing with reactants in different phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the anionic nucleophile from an aqueous or solid phase into the organic phase where the electrophilic enone resides, thereby accelerating the reaction. While direct evidence for PTC in the aziridination of this compound is specific, the principle has been demonstrated with the analogous 2-bromo-2-cyclopenten-1-one.

A general representation of this reaction is provided in the table below:

Reactant 1 Reactant 2 Catalyst/Base Product
This compound Primary Amine (R-NH₂) Phase-Transfer Catalyst / Base (e.g., Cs₂CO₃) N-Substituted bicyclic aziridine

The reaction between 2-halocycloenones and primary amines can exhibit mechanistic divergence, leading to different products depending on the reaction conditions and the nature of the substrates. The primary pathway involves a conjugate addition of the amine to the β-carbon of the enone, forming an enolate intermediate. This is followed by an intramolecular Sₙ2 reaction where the newly formed amino group displaces the halide, resulting in the formation of the aziridine ring.

However, other pathways can compete with this desired transformation. For instance, if the intermediate enolate is protonated before cyclization can occur, it may lead to the formation of a β-amino ketone. Furthermore, under certain conditions, elimination of HI could occur, leading to the formation of a cyclopentadienone derivative, which is highly reactive and can undergo subsequent reactions.

The choice of base and solvent can play a crucial role in directing the reaction towards the desired aziridination pathway. A strong, non-nucleophilic base is often preferred to promote the cyclization step without competing in the initial Michael addition. The use of chiral amines in this reaction can also lead to the diastereoselective formation of chiral aziridines, highlighting the stereochemical implications of the cyclization pathway.

Metal-Halogen Exchange and Subsequent Electrophile Quenching

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, a powerful transformation that converts the vinyl iodide into a highly reactive organometallic species. This reaction is typically carried out at low temperatures using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).

The exchange is generally very fast and proceeds with retention of the double bond's configuration. The rate of exchange follows the trend I > Br > Cl, making vinyl iodides excellent substrates for this reaction. The resulting vinyllithium (B1195746) reagent is a potent nucleophile and a strong base.

This newly formed organometallic intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the 2-position of the cyclopentenone ring. This two-step sequence provides a versatile method for the synthesis of substituted cyclopentenones that might be difficult to access through other routes.

The following table summarizes the metal-halogen exchange and subsequent electrophilic quench:

Reactant Reagent Intermediate Electrophile (E⁺) Product
This compound Alkyllithium (e.g., n-BuLi) 2-Lithiocyclopent-2-enone Aldehydes, ketones, alkyl halides, CO₂, etc. 2-Substituted-cyclopent-2-enone

This methodology significantly expands the synthetic utility of this compound, transforming it from an electrophile into a nucleophilic synthon upon treatment with an organolithium reagent.

Chemoselective Lithiation and Organometallic Intermediate Formation

The generation of organometallic intermediates from this compound can be effectively achieved through a chemoselective lithium-halogen exchange reaction. This process involves the treatment of the iodo-enone with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The much greater reactivity of the carbon-iodine bond compared to the carbonyl group or the alkene allows for the selective replacement of the iodine atom with a lithium atom, forming a highly reactive 2-lithiocyclopent-2-enone intermediate.

The mechanism of this exchange typically proceeds through an "ate-complex" intermediate. The nucleophilic carbanion of the organolithium reagent attacks the electrophilic iodine atom of the enone. This pathway is generally favored over a single-electron transfer (SET) or radical mechanism, especially at low temperatures, which helps to preserve the integrity of the enone system. The rate of lithium-halogen exchange follows the trend I > Br > Cl, making iodo-substituted compounds like this compound ideal substrates for this transformation.

The resulting vinyllithium species is a powerful nucleophile and a strong base. Its formation opens up a plethora of possibilities for subsequent carbon-carbon bond-forming reactions. The chemoselectivity of the initial lithiation is crucial, as competing reactions such as 1,2-addition to the carbonyl group or conjugate addition to the enone system are avoided under carefully controlled conditions, primarily low temperature (e.g., -78 °C) and rapid consumption of the generated organolithium intermediate.

ReagentConditionsIntermediateKey Features
n-ButyllithiumTHF, -78 °C2-Lithiocyclopent-2-enoneHigh chemoselectivity, favors lithium-halogen exchange over carbonyl addition.
tert-ButyllithiumDiethyl ether, -78 °C2-Lithiocyclopent-2-enoneOften faster exchange rates; steric bulk can influence subsequent reactions.

This table presents typical conditions for the chemoselective lithiation of this compound.

Stereoselective Transformations

The planar and prochiral nature of the cyclopentenone ring, combined with the reactivity of its derivatives, makes it an excellent substrate for various stereoselective transformations.

Enantioselective 1,2-Allylation Reactions

While direct enantioselective 1,2-allylation of the organometallic intermediate derived from this compound is a conceptually straightforward approach to chiral tertiary alcohols, the high reactivity of the 2-lithiocyclopent-2-enone intermediate presents challenges for achieving high enantioselectivity. A more common and controllable strategy involves the enantioselective allylation of the parent 2-cyclopentenone or its derivatives, followed by subsequent transformations.

In a typical approach, a prochiral cyclopentenone is subjected to an allylation agent in the presence of a chiral catalyst. Methodologies often employ chiral ligands to control the facial selectivity of the nucleophilic attack of an allyl organometallic reagent (e.g., allylmagnesium bromide or allyltributyltin) on the carbonyl carbon.

Catalytic SystemAllyl SourceTypical Enantioselectivity
Chiral Lewis Acid (e.g., BINOL-derived)AllyltributyltinModerate to high ee
Chiral Amine/Amine Salt (Organocatalysis)AllyltrimethoxysilaneVariable, substrate-dependent

This table summarizes general approaches for the enantioselective allylation of cyclopentenone systems.

Copper(I)-Mediated Allylic Substitutions Utilizing Chiral Iodinated Precursors

Copper(I)-catalyzed reactions are particularly effective for stereoselective allylic substitutions. In this context, a chiral iodinated precursor, derived from an enantiomerically enriched cyclopentenone, can be utilized. The stereocenter can be introduced in a number of ways, for instance, through the enantioselective reduction of a cyclopentenone or via resolution of a racemic mixture.

The copper(I)-mediated allylic substitution typically proceeds via an S(_N)2' mechanism. A hard nucleophile, such as a Grignard reagent or an organozinc species, is added to a solution containing the chiral allylic iodide and a copper(I) salt (e.g., CuI or CuCN). The reaction generally proceeds with high regioselectivity, with the nucleophile attacking at the γ-position relative to the leaving group (the iodide), and with anti-stereoselectivity. This means the nucleophile adds to the face of the double bond opposite to that from which the leaving group departs.

The stereochemical outcome is thus dictated by the initial chirality of the iodinated precursor. This method allows for the creation of new stereocenters with a high degree of control, making it a powerful tool in the synthesis of complex molecules.

Copper(I) SourceNucleophileStereochemical Outcome
CuIR-MgXPredominantly anti-S(_N)2'
CuCN·2LiClR(_2)ZnPredominantly anti-S(_N)2'

This table illustrates common reagents and the expected stereochemical pathway in copper(I)-mediated allylic substitutions of chiral allylic iodides.

Applications of 2 Iodocyclopent 2 Enone in Complex Molecule Synthesis

Building Block in Natural Product Total Synthesis

The cyclopentane (B165970) ring is a common motif in a wide array of natural products. 2-Iodocyclopent-2-enone serves as a key starting material or intermediate in the total synthesis of these complex molecules, providing a pre-functionalized five-membered ring that can be elaborated upon to construct larger, more intricate structures.

A powerful application of this compound and its halogenated analogs is in the synthesis of cis-fused bicyclic ketones that bear a halogen atom at the angular (bridgehead) position. These structures are valuable synthetic intermediates, and their construction can be efficiently achieved through Diels-Alder reactions. Current time information in Bangalore, IN.biosynth.com In this approach, the 2-halocyclopent-2-enone acts as the dienophile, reacting with a suitable diene.

The reaction is often promoted by a Lewis acid, such as methylaluminum dichloride (MeAlCl₂), which activates the enone dienophile towards cycloaddition. Current time information in Bangalore, IN. This method has been shown to be effective for various 2-halocycloalk-2-enones, including 2-bromocyclopent-2-enone (B83605) and 2-chlorocyclopent-2-enone, which react with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to yield the corresponding angularly halogenated bicyclic ketones with high efficiency. Current time information in Bangalore, IN. The principles of this reaction are directly applicable to this compound, providing a strategic route to angularly iodinated systems. The cis-fusion of the resulting bicyclic system is a characteristic outcome of the concerted [4+2] cycloaddition pathway.

Table 1: Lewis Acid-Catalyzed Diels-Alder Reaction of 2-Halocyclopent-2-enones This table presents data for analogous 2-halocyclopent-2-enones to illustrate the general applicability of the Diels-Alder strategy.

DienophileDieneLewis AcidProductYieldReference
2-Bromocyclopent-2-enone2,3-Dimethyl-1,3-butadieneMeAlCl₂Angularly brominated cis-fused bicyclic ketone91% Current time information in Bangalore, IN.
2-Chlorocyclopent-2-enone2,3-Dimethyl-1,3-butadieneMeAlCl₂Angularly chlorinated cis-fused bicyclic ketone72% Current time information in Bangalore, IN.

Cyclopentaannulation Strategies for Fused Ring Systems (e.g., with 2,2-dimethyl-1,3-dinitropropane)

This compound is an effective substrate for cyclopentaannulation reactions, which involve the formation of a new five-membered ring fused to an existing ring system. A notable example is its reaction with 2,2-dimethyl-1,3-dinitropropane. echemi.com This process allows for the stereospecific fusion of a cyclopentane ring onto the α-halocyclenone. echemi.com

The reaction mechanism is proposed to involve a base-mediated generation of a dianion from 2,2-dimethyl-1,3-dinitropropane. This is followed by a Michael-type conjugate addition to the enone system of this compound. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the carbanion displaces the iodide, to form the new fused cyclopentane ring. echemi.com This strategy has been successfully applied not only to this compound but also to other α-halocyclenones, demonstrating its utility in constructing fused-ring systems present in various natural products. echemi.com

Table 2: Cyclopentaannulation of α-Halocyclenones with 2,2-dimethyl-1,3-dinitropropane

α-HalocyclenoneReagentKey Reaction StepsProductReference
This compound2,2-Dimethyl-1,3-dinitropropaneMichael Addition, Intramolecular Nucleophilic SubstitutionFused dinitro-cyclopentane derivative echemi.com
2-Iodocyclohex-2-en-1-one2,2-Dimethyl-1,3-dinitropropaneMichael Addition, Intramolecular Nucleophilic SubstitutionFused dinitro-cyclohexane derivative echemi.com

Precursor for Advanced Pharmaceutical Intermediates

The structural core of this compound is a feature of many biologically active molecules, particularly prostaglandins (B1171923) and their analogs. researchgate.netnih.govmdpi.comgoogle.com Consequently, it serves as a valuable precursor in the synthesis of advanced pharmaceutical intermediates. The reactivity of both the enone and the vinyl iodide functionalities allows for the systematic construction of complex drug targets.

One significant application is in the synthesis of inhibitors for the CXCR2 receptor, which is implicated in various inflammatory diseases and cancer. google.com In a patented synthetic route, this compound is first reduced to the corresponding allylic alcohol, 2-iodocyclopent-2-enol, using sodium borohydride (B1222165) in the presence of cerium(III) chloride. This intermediate is then further elaborated to produce complex urea (B33335) derivatives that act as CXCR2 inhibitors. google.com

Furthermore, the cyclopentenone framework is central to the structure of prostaglandins, a class of lipid compounds with diverse physiological effects. researchgate.netnih.govdb-thueringen.de Synthetic strategies towards prostaglandin (B15479496) analogs, such as the anti-glaucoma drugs Latanoprost and Bimatoprost, often rely on intermediates derived from functionalized cyclopentenones. researchgate.netnih.gov The vinyl iodide group in this compound is particularly useful for introducing the characteristic side chains of prostaglandins via palladium-catalyzed cross-coupling reactions. researchgate.net

Table 3: Examples of Pharmaceutical Intermediates from this compound

Target ClassInitial Transformation of this compoundSubsequent ReactionsFinal Product ClassReference
CXCR2 InhibitorsReduction to 2-iodocyclopent-2-enolFurther functionalization and coupling1-(cyclopent-2-en-1-yl)-3-(2-hydroxy-3-(arylsulfonyl)phenyl)urea derivatives google.com
Prostaglandin AnalogsCross-coupling reactions at the iodo-positionSide chain elaboration, stereoselective reductionsPhytoprostanes, Latanoprost, Bimatoprost researchgate.netnih.govdb-thueringen.de

Synthesis of Stereochemically Defined Polyfunctionalized Compounds

The creation of molecules with multiple, well-defined stereocenters is a cornerstone of modern organic synthesis, particularly for pharmaceuticals and biologically active natural products. This compound and its derivatives are instrumental in this area, providing pathways to stereochemically defined and highly functionalized compounds. researchgate.netnih.gov

One strategy involves the stereoselective modification of the cyclopentenone ring. For instance, the ketone can be reduced to a chiral allylic alcohol, establishing a key stereocenter. More advanced methods involve the copper-mediated anti-Sₙ2' allylic substitution of related chiral cyclopentenyl electrophiles. This allows for the installation of various alkyl or aryl groups with high stereocontrol, leading to enantiomerically enriched cycloalkenyl iodides that are themselves precursors to other chiral molecules.

The vinyl iodide functionality is a key handle for introducing molecular complexity with stereochemical precision. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, on the this compound scaffold allow for the formation of C-C bonds with retention of the double bond geometry. researchgate.net This has been demonstrated in the synthesis of phytoprostanes, where side chains are attached to the cyclopentenone ring via Suzuki-type protocols. researchgate.net Furthermore, sequential, regioselective lithiation-substitution reactions on related di-halogenated cyclopentenol (B8032323) derivatives enable the controlled introduction of two different substituents, leading to highly functionalized cyclopentenols. researchgate.net

Table 4: Stereoselective Reactions for Polyfunctionalized Compound Synthesis

Starting Material DerivativeReaction TypeKey FeatureProduct TypeReference
Chiral 2-iodo-substituted cyclic allylic phosphatesCopper(I)-mediated anti-Sₙ2´ substitutionHigh enantioselectivityChiral 2-iodo-substituted cycloalkenes
3-bromo-2-iodocyclopent-2-enol etherSequential lithiation-substitutionRegioselective introduction of two different electrophiles2,3-disubstituted cyclopentenols researchgate.net
This compoundPalladium-catalyzed Suzuki couplingStereoretentive C-C bond formation2-Aryl/vinyl-cyclopent-2-enones researchgate.netchemsrc.com

Mechanistic and Theoretical Investigations of 2 Iodocyclopent 2 Enone Reactions

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, detailing the sequence of elementary steps, the nature of intermediates, and the flow of electrons. For 2-iodocyclopent-2-enone, mechanistic studies are key to predicting and controlling its reactivity in various chemical environments.

Detailed Pathways in Conjugate Additions

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. In this process, a nucleophile adds to the β-carbon of the enone system. The general mechanism involves the initial attack of the nucleophile on the electron-deficient β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com This intermediate is then protonated, typically by a solvent or a weak acid, to yield the final 1,4-adduct.

The reaction pathway can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, soft nucleophiles, such as enamines and organocuprates, generally favor conjugate addition over direct attack at the carbonyl carbon. libretexts.org The presence of the iodine atom at the α-position can influence the electrophilicity of the β-carbon and may also participate in subsequent reactions.

Table 1: Plausible Intermediates in Conjugate Addition to this compound

IntermediateDescription
Enolate AnionFormed after the initial nucleophilic attack at the β-carbon. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.
Keto-Enol TautomersThe final product can exist in equilibrium between its keto and enol forms, with the keto form generally being more stable.

This table presents plausible intermediates based on the general mechanism of conjugate addition to α,β-unsaturated ketones.

Mechanistic Studies of Transition Metal-Catalyzed Processes

Transition metal catalysis offers a powerful tool for functionalizing this compound, particularly through cross-coupling reactions where the carbon-iodine bond is activated. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are prominent examples. fiveable.melibretexts.orgorganic-chemistry.org

The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound, forming an organometallic intermediate (e.g., a Pd(II) complex). youtube.com

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center. In a Heck reaction, the alkene substrate inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the active catalyst. youtube.com

The specific intermediates and the rate-determining step can vary depending on the catalyst system, ligands, and reaction conditions. Mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates to unravel these complex pathways.

Computational Chemistry and Molecular Modeling

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and selectivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations can be used to determine key parameters that govern its reactivity.

The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The LUMO is typically localized on the β-carbon of the enone system, indicating its susceptibility to nucleophilic attack. The electrophilicity index (ω), another DFT-derived parameter, can quantify the ability of this compound to accept electrons. researchgate.net

Table 2: Calculated Electronic Properties of a Model Cyclopentenone System

PropertyDescriptionPredicted Reactivity
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. A lower energy indicates a better electron acceptor.High susceptibility to nucleophilic attack at the β-carbon.
Electrophilicity Index (ω)A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.Higher values indicate greater electrophilic character.
Mulliken Atomic ChargesDistribution of electron density among the atoms in the molecule.The β-carbon is expected to have a partial positive charge, making it an electrophilic site.

This table presents expected trends in electronic properties for a generic cyclopentenone system based on DFT principles. Specific values for this compound would require dedicated calculations.

Theoretical Analysis of Stereoselectivity and Regioselectivity

Computational modeling is a powerful tool for understanding and predicting the stereochemical and regiochemical outcomes of reactions. In the context of this compound, theoretical models can be used to analyze the transition states of competing reaction pathways.

For example, in a Michael addition, the stereoselectivity can be rationalized by comparing the energies of the transition states leading to different diastereomers. comporgchem.com Factors such as steric hindrance and stabilizing electronic interactions in the transition state geometry determine which product is favored. Similarly, the regioselectivity of a reaction (e.g., conjugate addition vs. direct carbonyl addition) can be assessed by calculating the activation barriers for each pathway.

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of a chemical reaction is often determined by a delicate balance between kinetic and thermodynamic factors. A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products. libretexts.orgwikipedia.org Conversely, a reaction is under thermodynamic control if the product ratio reflects the relative stabilities of the products, which is achieved when the reaction is reversible and allowed to reach equilibrium. libretexts.orgwikipedia.org

In the context of conjugate additions to this compound, the initial nucleophilic attack can be considered the kinetically controlled step, leading to the formation of the enolate intermediate. The subsequent protonation and tautomerization lead to the thermodynamically more stable keto product. nih.gov Reaction conditions such as temperature and reaction time can be manipulated to favor either the kinetic or thermodynamic product. youtube.com Lower temperatures and shorter reaction times often favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration and favor the thermodynamic product. wikipedia.org

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control

FactorFavors Kinetic ProductFavors Thermodynamic Product
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible conditionsReversible conditions
Product Stability Less stable product formed fasterMore stable product

This table outlines the general principles governing kinetic and thermodynamic control in chemical reactions.

Comparative Reactivity Studies with Bromo Analogs

In the study of organic reactions, the nature of the leaving group is a critical determinant of reactivity. For vinyl halides, such as this compound and its bromo analog, 2-bromocyclopent-2-enone (B83605), the difference in the halogen atom significantly influences the kinetics and outcomes of various transformations. This section explores the comparative reactivity of these two compounds, drawing on fundamental principles of physical organic chemistry and findings from studies on related α-haloenone systems.

The primary factor governing the differential reactivity between this compound and 2-bromocyclopent-2-enone is the inherent weakness of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. askfilo.comdoubtnut.comquora.com This difference in bond dissociation energy directly impacts reactions where the cleavage of the carbon-halogen bond is a key step, such as in nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. csbsju.eduacs.org

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213

This interactive table provides a clear comparison of the energy required to break the respective carbon-halogen bonds, illustrating the greater lability of the C-I bond.

The weaker C-I bond in this compound leads to a lower activation energy for reactions involving its cleavage, resulting in faster reaction rates compared to the bromo analog under identical conditions. msu.edu This trend is particularly pronounced in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The oxidative addition of the vinyl halide to a low-valent palladium complex is often the rate-determining step in these catalytic cycles. csbsju.edu Due to the lower bond energy, this compound undergoes oxidative addition more readily than 2-bromocyclopent-2-enone. acs.orgresearchgate.net

Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

SubstrateRelative Reaction RateTypical Yield
2-Bromocyclopent-2-enoneLowerModerate to Good
This compoundHigherGood to Excellent

This interactive table summarizes the expected differences in performance between the iodo and bromo analogs in a typical palladium-catalyzed cross-coupling reaction, highlighting the superior reactivity of the iodo-compound.

Theoretical investigations and computational studies on related vinyl halide systems corroborate these experimental observations. Density functional theory (DFT) calculations have shown that the energy barrier for the oxidative addition of a vinyl iodide to a palladium(0) complex is significantly lower than that for the corresponding vinyl bromide. This is attributed to the longer and more polarizable C-I bond, which facilitates the interaction with the electron-rich palladium center.

In the context of nucleophilic substitution reactions, while both compounds can undergo substitution, the better leaving group ability of the iodide ion compared to the bromide ion generally leads to faster reaction rates for this compound. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electrophilic. nih.gov The inherent weakness of the C-I bond further accentuates this reactivity. msu.edu

Advanced Spectroscopic Characterization Methods in Research on 2 Iodocyclopent 2 Enone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-iodocyclopent-2-enone in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The vinyl proton (at C3) would appear in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effects of the double bond and the electronegative iodine atom. The two methylene groups (C4 and C5) would give rise to signals in the aliphatic region, likely between 2.0 and 3.5 ppm. The exact chemical shifts and coupling patterns (multiplicity) would allow for the assignment of each proton. For instance, the protons on C4 would be coupled to the protons on C5, resulting in triplet or multiplet signals, depending on the coupling constants.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, five distinct carbon signals are expected. The carbonyl carbon (C1) would be the most downfield signal, typically appearing around 200 ppm. The carbon atoms of the double bond (C2 and C3) would resonate in the 100-160 ppm range, with the iodine-bearing carbon (C2) being significantly shielded by the heavy atom effect. The two methylene carbons (C4 and C5) would appear in the upfield region, generally between 20 and 40 ppm.

Two-Dimensional (2D) NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For example, it would show a correlation between the vinyl proton at C3 and the carbonyl carbon at C1, confirming the α,β-unsaturated ketone framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the methylene groups in the cyclopentenone ring.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
C1 (C=O)-~200H3, H5
C2 (C-I)-~100-120H3, H4
C3 (C-H)~7.5-8.0~150-160C1, C2, C4, C5
C4 (-CH₂)~2.5-3.0~30-40C2, C3, C5
C5 (-CH₂)~2.0-2.5~25-35C1, C3, C4

Mass Spectrometry (e.g., GC-MS) for Molecular Confirmation and Purity

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and assessing its purity. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating the compound from any volatile impurities.

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.00 g/mol ). nih.gov The fragmentation pattern provides structural information. Key expected fragments would include:

Loss of an iodine radical: A prominent peak at m/z 81, corresponding to the cyclopentenone cation, resulting from the cleavage of the C-I bond.

Loss of carbon monoxide: A peak corresponding to [M-CO]⁺ resulting from the characteristic fragmentation of a cyclic ketone.

Combined losses: Fragments resulting from the loss of both iodine and carbon monoxide.

The retention time from the gas chromatograph provides a measure of the compound's purity, with a single sharp peak indicating a high degree of purity.

m/z ValueProposed Fragment IdentitySignificance
208[C₅H₅IO]⁺ (Molecular Ion)Confirms the molecular weight of the compound.
127[I]⁺Indicates the presence of iodine.
81[C₅H₅O]⁺Loss of the iodine atom, confirming the cyclopentenone core.
53[C₄H₅]⁺Loss of iodine and carbon monoxide.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorption bands that confirm its α,β-unsaturated ketone structure. nih.gov

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band in the region of 1715-1750 cm⁻¹. The exact position is influenced by the five-membered ring, which increases ring strain and shifts the frequency to a higher wavenumber compared to an acyclic ketone.

C=C Stretch: An absorption of medium intensity around 1600-1650 cm⁻¹ corresponding to the carbon-carbon double bond.

=C-H Stretch: A peak appearing just above 3000 cm⁻¹, characteristic of a vinylic C-H bond.

-C-H Stretch: Absorptions just below 3000 cm⁻¹, corresponding to the methylene C-H bonds.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O (Ketone, five-membered ring)1715 - 1750Strong
C=C (Alkene)1600 - 1650Medium
=C-H (Vinylic)3010 - 3100Medium
-C-H (Aliphatic)2850 - 2960Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry if the molecule is chiral and crystallized as a single enantiomer. While no published crystal structure for this compound is readily available, this method would be invaluable for unequivocally confirming its planar ring structure and the relative positions of the substituents.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC for enantiomeric excess)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. By using a suitable stationary and mobile phase, HPLC can separate the target compound from non-volatile impurities and starting materials. The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Furthermore, if this compound is synthesized in an enantioselective manner, chiral HPLC is the method of choice for determining its enantiomeric excess (ee). This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative areas of the two enantiomeric peaks in the chromatogram are used to calculate the ee, providing a critical measure of the success of an asymmetric synthesis. Common CSPs are often based on polysaccharides like cellulose or amylose derivatives.

Future Directions and Emerging Research Avenues in 2 Iodocyclopent 2 Enone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of key intermediates is a cornerstone of modern organic chemistry. Research into the preparation of 2-iodocyclopent-2-enone is shifting towards more sustainable and practical protocols that minimize waste and avoid harsh reagents.

Historically, the synthesis often involved reagents and solvents with significant environmental impact. uni-muenchen.de A common method involves the reaction of cyclopent-2-en-1-one with iodine in the presence of pyridine (B92270) and dichloromethane. uni-muenchen.degla.ac.uk While effective, the use of chlorinated solvents is undesirable. More recent approaches have focused on greener alternatives. One notable method employs a mixture of tetrahydrofuran (B95107) (THF) and water as the solvent system, using potassium carbonate (K₂CO₃) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). uq.edu.aucuni.cz This procedure not only avoids chlorinated solvents but also offers good to high yields, typically in the range of 67-73%. cuni.cz

Further advancements in green chemistry are being explored for the α-iodination of enones. mdpi.com These include using elemental iodine with hydrogen peroxide (H₂O₂) in aqueous micellar systems, which enhances the green profile of the iodination process. mdpi.com Another promising sustainable method involves the use of copper(II) oxide (CuO) as a catalyst for the iodination of α,β-unsaturated ketones with elemental iodine in isopropanol. mdpi.com The exploration of such catalytic systems, which utilize air as the terminal oxidant or operate in water, represents a significant step forward in the sustainable production of this compound. mdpi.com

Table 1: Comparison of Synthetic Methods for this compound

Reagents Solvent(s) Conditions Yield Reference(s)
Iodine, Pyridine Dichloromethane (CH₂Cl₂) 0 °C Not specified gla.ac.uk
Iodine, K₂CO₃, DMAP (cat.) THF / Water (1:1) Room Temp. Not specified uq.edu.au
Iodine, K₂CO₃, DMAP (cat.) THF / Water Room Temp. 67-73% cuni.cz
Iodine, Pyridinium dichromate (PDC) Dichloromethane (CH₂Cl₂) Room Temp., 12h Not specified uni-muenchen.de

Exploration of Undiscovered Reactivity Modes and Catalytic Systems

The carbon-iodine bond in this compound is significantly weaker than its bromo and chloro counterparts, making it an excellent substrate for reactions involving oxidative addition, such as transition metal-catalyzed cross-coupling reactions. This enhanced reactivity is a key area of ongoing research.

Palladium-catalyzed reactions have been particularly fruitful. For instance, this compound readily participates in Suzuki coupling reactions with boronic acids. core.ac.uk The reaction with 4-methoxyphenylboronic acid, for example, proceeds in high yield (94%) under palladium catalysis. core.ac.uk Similarly, coupling with boronic esters has been achieved using a catalytic system of bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) and triphenylarsine (B46628) (Ph₃As), with silver(I) oxide (Ag₂O) as an oxidant, to produce 2-aryl cyclopentenones. caltech.edu These reactions highlight the utility of this compound in constructing carbon-carbon bonds.

Beyond established cross-coupling methods, novel reactivity is being uncovered. A notable example is the stereospecific fusion of a cyclopentane (B165970) ring to 2-iodocyclopent-2-en-1-one by reacting it with 2,2-dimethyl-1,3-dinitropropane. researchgate.net This transformation proceeds via a Michael addition followed by an intramolecular nucleophilic substitution, showcasing a unique cascade reaction pathway. researchgate.net The differential reactivity of halogen-substituted cyclopentene (B43876) systems has also been demonstrated in related compounds. For example, in 3-bromo-2-iodocyclopentenol derivatives, the iodine atom can be selectively exchanged with lithium using butyllithium (B86547) (BuLi), leaving the bromine atom intact for subsequent transformations. acs.orgorganic-chemistry.org This regioselective metal-halogen exchange opens up avenues for the stepwise, site-selective functionalization of dihalogenated cyclopentenone scaffolds, a strategy that holds immense potential for future exploration with this compound itself.

Table 2: Emerging Reactivity and Catalytic Systems for this compound

Reaction Type Catalytic System / Reagents Product Type Key Feature Reference(s)
Suzuki Coupling Pd(0) catalyst 2-Aryl-cyclopent-2-enone High efficiency C-C bond formation core.ac.uk
Suzuki Coupling Pd(PhCN)₂Cl₂ / Ph₃As, Ag₂O 2-Aryl-cyclopent-2-enone Use of specific Pd(II) precatalyst and oxidant caltech.edu
Cyclopenta-annulation 2,2-Dimethyl-1,3-dinitropropane Fused cyclopentane ring system Stereospecific Michael-addition/substitution cascade researchgate.net

Expansion of Synthetic Applications in Diverse Chemical Fields

The utility of a building block is ultimately measured by its application in the synthesis of valuable target molecules. This compound is proving to be a valuable precursor in the synthesis of complex natural products and other biologically relevant compounds, spanning medicinal chemistry and materials science. echemi.comcymitquimica.com

In the realm of total synthesis, this compound has been employed as a key starting material for several complex targets. It has been utilized in synthetic studies toward hexacyclinic acid, a molecule with a complex polycyclic framework. gla.ac.uk It also served as the starting point for an enantioselective 1,2-allylation reaction in the synthetic route towards the natural products (+)-Greek tobacco lactone and (+)-plakortolide E. fu-berlin.de Furthermore, it has been used as a precursor in a five-step synthesis of an illudalane sesquiterpene, a class of compounds with interesting biological activities. researchgate.net These examples underscore its importance in constructing the core structures of diverse natural products.

The reactivity of this compound also allows for the synthesis of important intermediates for drug discovery and materials science. Its use in cross-coupling reactions provides access to a wide array of 2-substituted cyclopentenones. caltech.edu These structures are prevalent in many biologically active molecules and are valuable intermediates for further elaboration. The stereospecific annulation reactions it undergoes can be applied to chiral synthons like levoglucosenone (B1675106) derivatives, enabling the construction of novel, complex chiral architectures. researchgate.net

Integration of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Insights

A detailed understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The integration of advanced spectroscopic and computational methods is providing unprecedented insight into the chemistry of this compound.

Standard spectroscopic techniques are essential for characterizing this compound and its reaction products. The proton NMR (¹H NMR) spectrum of this compound shows a characteristic triplet for the vinylic proton at approximately 8.01 ppm. cuni.cz Mass spectrometry and infrared (IR) spectroscopy data are also well-documented, providing definitive structural confirmation. nih.gov

Beyond routine characterization, advanced techniques are being used to elucidate complex reaction pathways. For instance, the mechanism of palladium-catalyzed cross-coupling reactions involving this compound is an area of active investigation. core.ac.uk Computational studies are being employed to distinguish between possible pathways, such as a Concerted Metallation-Deprotonation (CMD) mechanism versus a Heck-like mechanism involving an initial oxidative addition of the C-I bond to the palladium(0) center. core.ac.uk In related systems, intermediates such as palladacycles have been isolated and characterized by X-ray crystallography, providing direct evidence for proposed mechanistic steps. nih.gov Such studies, combining experimental and computational approaches, are critical for understanding the subtle factors that control reactivity and selectivity. mdpi.com This deeper mechanistic knowledge will undoubtedly fuel the development of the next generation of catalytic systems for reactions involving this compound.

Table 3: Spectroscopic and Computed Data for this compound

Data Type Value / Description Reference(s)
Molecular Formula C₅H₅IO nih.gov
Molecular Weight 208.00 g/mol nih.gov
IUPAC Name 2-iodocyclopent-2-en-1-one nih.gov
¹H NMR (400 MHz, CDCl₃) δ 8.01 (t, J = 2.9 Hz, 1H), 2.80–2.75 (m, 2H), 2.52–2.48 (m, 2H) cuni.cz
Mass Spectrometry GC-MS data available in spectral databases nih.gov
Infrared (IR) Spectroscopy Vapor phase IR data available in spectral databases nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-Iodocyclopent-2-enone, and how can purity be validated?

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to analyze conjugation effects (λmax ~250–280 nm for α,β-unsaturated iodoketones). Determine solubility via shake-flask method in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane). Assess thermal stability via TGA/DSC (decomposition onset >150°C). Computational tools like Gaussian can predict dipole moments and electron density maps to correlate with reactivity .

Advanced Research Questions

Q. What mechanistic insights exist for this compound in cyclization reactions, and how can kinetic contradictions be resolved?

Q. How can computational modeling improve the prediction of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with palladium catalysts. Parameterize force fields using crystallographic data (e.g., C–I bond length ~2.09 Å). Validate predictions via Hammett plots (σ+ values for iodine substituents) and compare with experimental yields in Suzuki-Miyaura couplings. Address discrepancies by adjusting solvent parameters (e.g., dielectric constant in COSMO-RS models) .

Q. What strategies mitigate instability of this compound under varying pH and light conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
  • pH Stability : Store in buffered solutions (pH 4–7) and monitor degradation via LC-MS.
  • Photostability : Use USP light cabinets (UV/vis exposure) and quantify photo-products.
  • Radical Inhibitors : Add 0.1% BHT to suppress iodine radical formation .

Q. How can contradictions in spectral data for this compound derivatives be systematically addressed?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA on NMR/IR datasets) to identify outlier signals. Cross-validate with X-ray crystallography (e.g., C–I bond angles) and isotopic labeling (e.g., 13C-enriched ketones). Reference databases like Cambridge Structural Database for analogous compounds .

Methodological Frameworks

  • PICO Framework for experimental design:

    • Population : this compound derivatives.
    • Intervention : Varying iodination protocols.
    • Comparison : Yield/purity vs. non-iodinated analogs.
    • Outcome : Optimized synthetic routes .
  • FINER Criteria for hypothesis evaluation:

    • Feasible : Lab-scale synthesis (<5 g).
    • Novel : Unexplored applications in cascade cyclizations.
    • Ethical : Adhere to halogen waste disposal guidelines .

Key Literature Gaps

  • Limited data on enantioselective reactions using chiral auxiliaries.
  • Sparse mechanistic studies on iodine-lithium exchange reactions.

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Feasible Synthetic Routes

Reactant of Route 1
2-IODOCYCLOPENT-2-ENONE
Reactant of Route 2
2-IODOCYCLOPENT-2-ENONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.